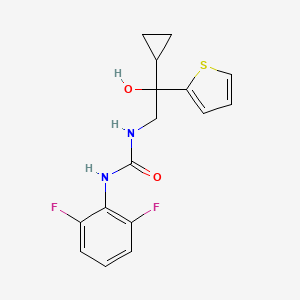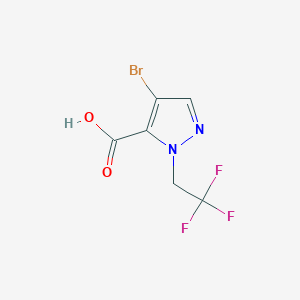
4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid is a chemical compound characterized by its bromine and trifluoroethyl groups attached to a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including:
Halogenation: Bromination of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid.
Trifluoroethylation: Introduction of the trifluoroethyl group to a pyrazole derivative followed by bromination.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes to achieve high yields and purity. The choice of reagents, solvents, and reaction conditions (temperature, pressure, and time) are carefully controlled to ensure efficient production.
Types of Reactions:
Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.
Reduction: Reduction reactions can be performed on the bromine atom to form corresponding bromides.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Esters, amides, and carboxylate salts.
Reduction: Bromides and corresponding alcohols.
Substitution: Azides, alkylated pyrazoles, and other substituted derivatives.
Chemistry:
Synthetic Intermediate: Used as a building block in organic synthesis.
Catalyst: Potential use in catalytic processes due to its unique structure.
Biology:
Biochemical Studies: Investigated for its role in biological systems and potential as a biochemical tool.
Medicine:
Drug Development: Explored for its pharmacological properties and potential therapeutic applications.
Industry:
Material Science:
作用機序
The compound exerts its effects through interactions with molecular targets and pathways. The trifluoroethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in electrophilic reactions, making it reactive in biological systems.
Molecular Targets and Pathways:
Enzyme Inhibition: Potential inhibition of specific enzymes involved in metabolic pathways.
Signal Transduction: Interaction with signaling molecules and pathways.
類似化合物との比較
4-Bromo-N-(2,2,2-trifluoroethyl)benzamide
1-(1-Bromo-2,2,2-trifluoroethyl)-4-methoxybenzene
1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene
Uniqueness: 4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid stands out due to its pyrazole core, which is less common compared to benzene derivatives. Its trifluoroethyl group provides unique chemical properties, such as increased stability and reactivity.
This compound's unique structure and properties make it a valuable tool in various scientific research fields, from chemistry to medicine
特性
IUPAC Name |
4-bromo-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2O2/c7-3-1-11-12(2-6(8,9)10)4(3)5(13)14/h1H,2H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REEODLLOJVOOFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1Br)C(=O)O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
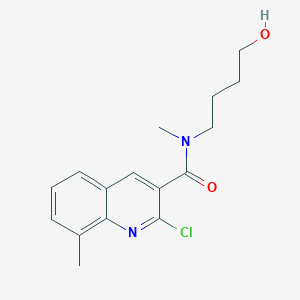
![3-methoxy-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2861482.png)
![5-chloro-N-[2-(3-chlorophenoxy)ethyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2861484.png)
![2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylthiophene-3-sulfonamide](/img/structure/B2861485.png)
![5'-Chloro-1'-(2-methoxybenzyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2861487.png)

![Ethyl 5-(3-cyclohexylpropanamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2861491.png)
![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2861492.png)
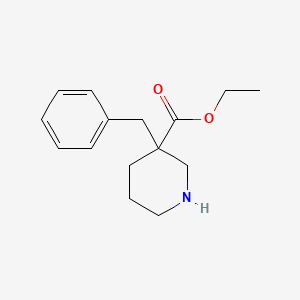
![2-((Cyclopropylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2861494.png)
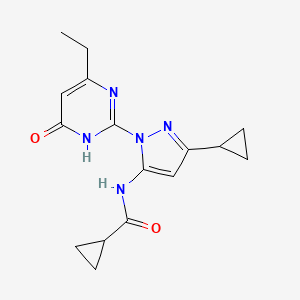
![(2E)-3-(dimethylamino)-2-[(E)-3-(2-methylphenoxy)benzoyl]prop-2-enenitrile](/img/structure/B2861497.png)
![4A-methyloctahydro-1H-cyclopenta[b]pyridine](/img/structure/B2861498.png)
